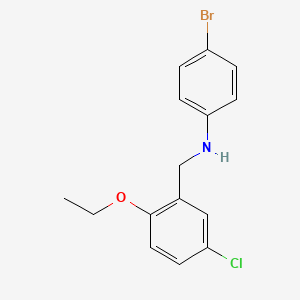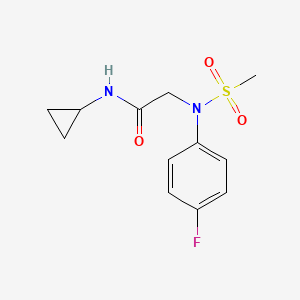
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine transporter inhibitors, which are being investigated for their ability to treat a range of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine in the brain. This results in increased levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and cognitive function, and their activation has been shown to improve symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in improved synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its ability to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Further research is also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-fluorobenzenesulfonamide. The second step involves the reaction of N-cyclopropyl-4-fluorobenzenesulfonamide with N-methylglycine to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a glycine transporter inhibitor, which enhances the activity of NMDA receptors in the brain. This mechanism of action has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical studies.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLVWLXMQKHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
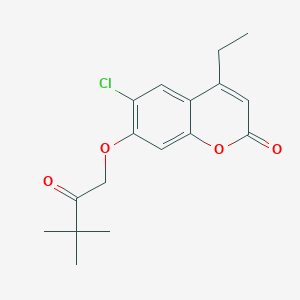
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
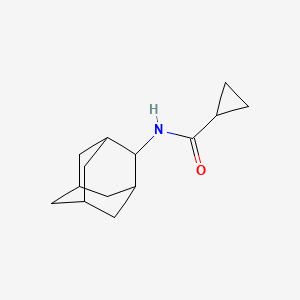
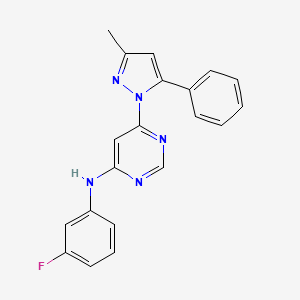
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
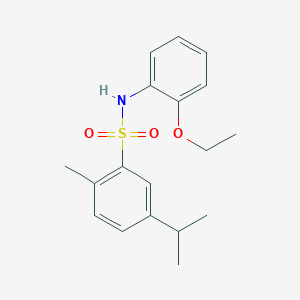
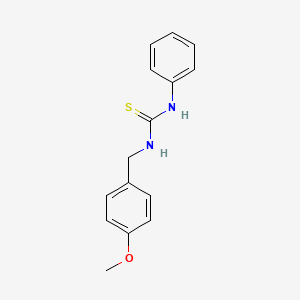

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
